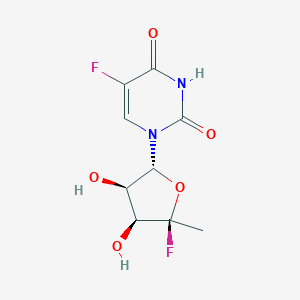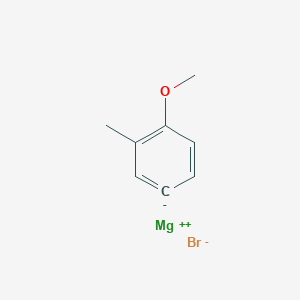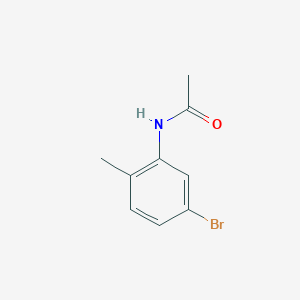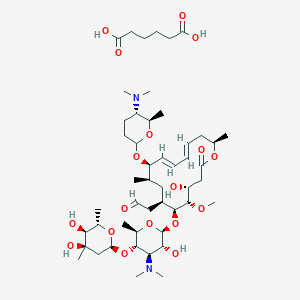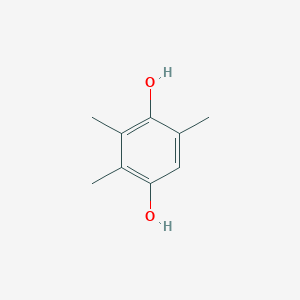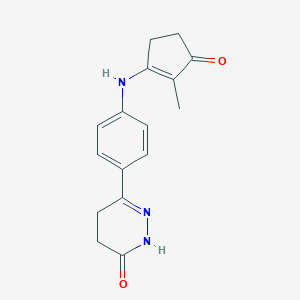
4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone
Übersicht
Beschreibung
4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties, which make it an ideal candidate for various medical applications. In
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, this compound has been shown to activate various transcription factors, such as nuclear factor-kappa B, which play a key role in the regulation of inflammation.
Biochemische Und Physiologische Effekte
4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to exhibit antioxidant properties, which can help to protect cells from oxidative damage. Additionally, this compound has been shown to exhibit anti-inflammatory properties, which can help to reduce inflammation in the body. Finally, this compound has been shown to exhibit anticancer properties, which can help to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone in lab experiments is its unique properties. This compound has been shown to exhibit a wide range of biological activities, which make it an ideal candidate for various medical applications. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic properties, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone. One potential direction is the development of new synthetic methods for the production of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential toxicity of this compound and its safety for use in medical applications.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has been shown to have potential applications in the treatment of various diseases, such as diabetes, Alzheimer's disease, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
125068-43-1 |
|---|---|
Produktname |
4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone |
Molekularformel |
C16H17N3O2 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
3-[4-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H17N3O2/c1-10-13(6-8-15(10)20)17-12-4-2-11(3-5-12)14-7-9-16(21)19-18-14/h2-5,17H,6-9H2,1H3,(H,19,21) |
InChI-Schlüssel |
IPSXUKGVYYVUEM-UHFFFAOYSA-N |
SMILES |
CC1=C(CCC1=O)NC2=CC=C(C=C2)C3=NNC(=O)CC3 |
Kanonische SMILES |
CC1=C(CCC1=O)NC2=CC=C(C=C2)C3=NNC(=O)CC3 |
Andere CAS-Nummern |
125068-43-1 |
Synonyme |
4,5-dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone NSP 804 NSP-804 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[3-(6-Benzoyl-1-propylnaphthalen-2-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B50235.png)
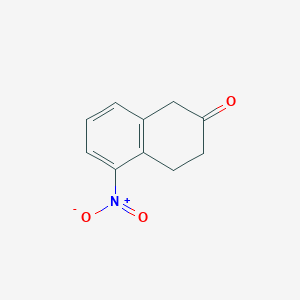
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)
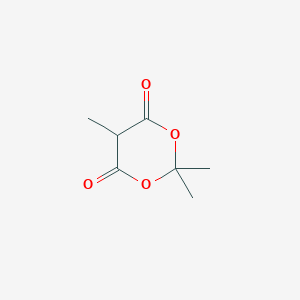
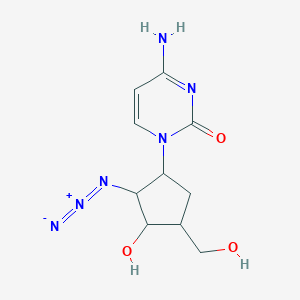
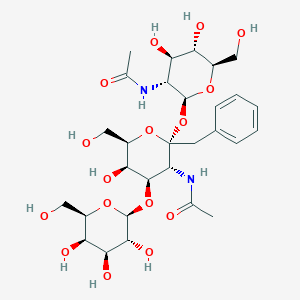
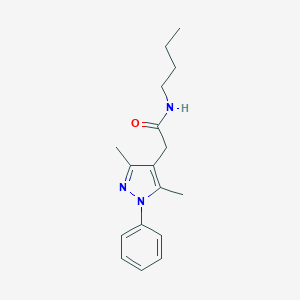
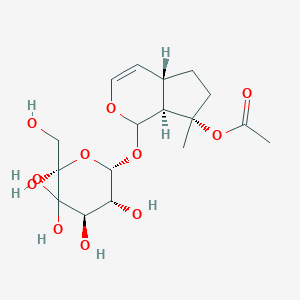
![[1,1'-Biphenyl]-4-pentanol](/img/structure/B50261.png)
